molecular formula C7H9NO2S B12118468 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide

2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide

Cat. No.: B12118468
M. Wt: 171.22 g/mol
InChI Key: KWLFFYUEVWLGSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride under basic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, by binding to the active site and blocking substrate access . This inhibition can lead to reduced microbial growth and other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(5-methylthiophen-2-yl)acetic acid
  • 5-Methylthiophene-2-carboxamide
  • 2-Acetyl-5-methylthiophene

Uniqueness

Compared to similar compounds, 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety is particularly important for its enzyme inhibitory activity, setting it apart from other thiophene derivatives .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-hydroxy-2-(5-methylthiophen-2-yl)acetamide

InChI

InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3,6,9H,1H3,(H2,8,10)

InChI Key

KWLFFYUEVWLGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)N)O

Origin of Product

United States

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